molecular formula C19H14Cl2S2 B2535068 1-[(4-Chlorophenyl)sulfanyl]-2-{[(2-chlorophenyl)sulfanyl]methyl}benzene CAS No. 337923-83-8

1-[(4-Chlorophenyl)sulfanyl]-2-{[(2-chlorophenyl)sulfanyl]methyl}benzene

Cat. No.: B2535068
CAS No.: 337923-83-8
M. Wt: 377.34
InChI Key: KPXISDYGBXKADX-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfanyl]-2-{[(2-chlorophenyl)sulfanyl]methyl}benzene is a bis-sulfanyl-substituted aromatic compound characterized by two distinct chlorophenyl groups attached via sulfur linkages to a central benzene ring. This structure confers unique electronic and steric properties, making it relevant in synthetic organic chemistry and materials science. The compound is synthesized through nucleophilic substitution reactions, often employing reagents such as n-BuLi and NaH in dry DMF, followed by purification via column chromatography (WAKO GEL C-200E) . Key spectral data include distinct ^1^H NMR signals for aromatic protons (δ 7.15–7.46 ppm) and sulfanyl-linked methyl groups (δ 3.53 ppm), as well as IR absorption bands near 1615 cm⁻¹ for C=C stretching . Its molecular formula is C₁₉H₁₃Cl₂S₂, with a monoisotopic mass of 374.994 Da.

Properties

IUPAC Name

1-chloro-4-[2-[(2-chlorophenyl)sulfanylmethyl]phenyl]sulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2S2/c20-15-9-11-16(12-10-15)23-18-7-3-1-5-14(18)13-22-19-8-4-2-6-17(19)21/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXISDYGBXKADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC=CC=C2Cl)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)sulfanyl]-2-{[(2-chlorophenyl)sulfanyl]methyl}benzene typically involves the reaction of 4-chlorothiophenol with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mechanism involves nucleophilic substitution, where the thiolate anion attacks the benzyl chloride, leading to the formation of the sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) groups in the compound are susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.

ReagentConditionsProduct(s)Reference
H₂O₂ (30%)Acetic acid, 25°CMono-sulfoxide derivatives (selective oxidation at less hindered -S- site),
KMnO₄Acidic aqueous, 80°CDi-sulfone derivative (full oxidation of both -S- groups)

Mechanistic Insights :

  • Steric hindrance from the chlorophenyl substituents directs selective oxidation toward the less hindered sulfanyl group .

  • Strong oxidizing agents like KMnO₄ fully oxidize both -S- groups to sulfones, confirmed via IR spectroscopy (S=O stretches at 1,050–1,150 cm⁻¹).

Reduction Reactions

Reduction targets the sulfanyl and chlorophenyl groups, yielding thiols or dechlorinated products.

ReagentConditionsProduct(s)Reference
LiAlH₄Dry THF, refluxThiol derivatives (-SH)
H₂/Pd-CEthanol, 50°CDechlorinated benzene rings

Key Observations :

  • LiAlH₄ reduces -S- bonds to thiols but leaves chlorophenyl groups intact.

  • Catalytic hydrogenation removes chlorine atoms, producing biphenyl derivatives .

Nucleophilic Substitution

The electron-withdrawing chlorine atoms facilitate nucleophilic aromatic substitution (NAS).

NucleophileConditionsProduct(s)Reference
NaOH (10%)DMF, 120°C, 12 hrsHydroxyl-substituted derivatives
NH₃ (g)Sealed tube, 150°CAminated benzene rings

Regioselectivity :

  • Substitution occurs preferentially at the 4-chlorophenyl group due to lower steric hindrance .

  • Kinetic studies show second-order dependence on nucleophile concentration .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 200°C, beyond which decomposition yields:

Temperature RangeMajor ProductsByproductsReference
200–300°CChlorobenzene, H₂SPolycyclic aromatic hydrocarbons
>300°CCarbonaceous residueHCl gas

Cross-Coupling Reactions

The chlorophenyl groups participate in palladium-catalyzed coupling reactions.

Catalyst SystemConditionsProduct(s)YieldReference
Pd(PPh₃)₄, K₂CO₃Toluene, 100°CBiaryl derivatives65–78%
Suzuki couplingDMF/H₂O, 80°CFunctionalized biphenyl systems72%

Optimization Notes :

  • Electron-deficient aryl chlorides require higher temperatures (100–120°C) for effective coupling .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, sulfanyl groups undergo protonation, leading to skeletal rearrangements:

AcidConditionsProduct(s)Reference
H₂SO₄ (conc.)25°C, 24 hrsCyclo-sulfonium intermediates
AlCl₃Benzene, refluxFriedel-Crafts alkylation products

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 1-[(4-Chlorophenyl)sulfanyl]-2-{[(2-chlorophenyl)sulfanyl]methyl}benzene. For instance, derivatives of similar structures have demonstrated significant activity against various bacterial strains, including Gram-positive bacteria. The structure-activity relationship (SAR) analyses indicate that modifications in the sulfanyl and chlorophenyl groups can enhance efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Properties

The compound's potential against fungal infections has also been documented. In vitro studies show that certain derivatives exhibit antifungal activity comparable to established antifungal agents like fluconazole. This is particularly relevant in the context of rising antifungal resistance .

Anti-inflammatory Effects

Compounds containing similar structural motifs have been investigated for their anti-inflammatory properties. Research indicates that these compounds may act as selective COX-2 inhibitors, which are beneficial in treating inflammatory diseases . The presence of the chlorophenyl and sulfanyl groups appears to play a critical role in modulating inflammatory pathways.

Mechanistic Studies

The biological mechanisms underlying the activity of 1-[(4-Chlorophenyl)sulfanyl]-2-{[(2-chlorophenyl)sulfanyl]methyl}benzene are being explored through various assays. For example, studies have utilized photosynthetic electron transport inhibition assays to evaluate the compound's effects on chloroplasts, revealing insights into its potential as a herbicide or plant growth regulator .

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how variations in chemical structure affect biological activity. The incorporation of different substituents on the benzene rings has been shown to influence lipophilicity and bioactivity, guiding the design of more potent derivatives .

Synthesis of Functional Materials

The unique chemical properties of 1-[(4-Chlorophenyl)sulfanyl]-2-{[(2-chlorophenyl)sulfanyl]methyl}benzene make it a candidate for synthesizing functional materials. Its ability to form stable complexes with metals positions it as a potential precursor for novel catalysts or sensors in material science applications .

Photonic Applications

Research into photonic applications is emerging, where compounds with similar structures are being tested for their optical properties. These materials could be utilized in developing advanced photonic devices due to their unique electronic configurations and stability under light exposure .

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)sulfanyl]-2-{[(2-chlorophenyl)sulfanyl]methyl}benzene involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The sulfanyl groups can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Steric and Electronic Effects :

  • The target compound’s dual chlorophenyl groups increase steric hindrance compared to tert-butyl (5c) or methyl (2e) derivatives, affecting reaction kinetics in cyclization or substitution reactions .
  • Fluorinated analogs (e.g., from ) exhibit higher polarity due to fluorine’s electronegativity, influencing solubility and crystallinity.

Spectral Differentiation :

  • The tert-butyl group in 5c produces a distinct singlet at δ 1.22 ppm (9H) in ^1^H NMR, absent in the target compound .
  • Vinyl protons (δ 5.29–5.80 ppm) in 2e and 5c are absent in the target compound, which lacks ethenyl substituents .

Synthetic Utility :

  • The target compound’s synthesis (via NaH-mediated substitution ) contrasts with iodine- or HBr-mediated routes for isothiochromenes .
  • tert-butyl derivatives (e.g., 5h) require milder conditions due to the stability of the bulky sulfanyl group .

Contradictions and Limitations

  • While the target compound’s synthesis is well-documented , its application data are less explicit compared to fluorinated or methoxy-substituted analogs, which are directly linked to drug development pipelines .
  • Spectral data for some analogs (e.g., 5e-5i ) lack HR-MS validation, limiting direct comparability.

Data Tables

Table 1: Molecular and Spectral Comparison

Property Target Compound 5c 2e 5h
Molecular Weight 374.994 Da 316.1068 Da 261.0504 Da 312.43 Da
Key Functional Groups 2×Cl, 2×S 1×Cl, 1×S, tert-butyl 1×Cl, 1×S, methyl 1×OCH₃, 1×S, styryl
IR C=C Stretch (cm⁻¹) 1615 1615 1614 1614
^1^H NMR (δ ppm) 3.53 (s, 2H) 1.22 (s, 9H) 2.34 (s, 3H) 3.85 (s, 3H, OCH₃)

Biological Activity

The compound 1-[(4-Chlorophenyl)sulfanyl]-2-{[(2-chlorophenyl)sulfanyl]methyl}benzene , commonly referred to as a sulfonyl-containing benzene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H13Cl2S2\text{C}_{15}\text{H}_{13}\text{Cl}_2\text{S}_2

This compound features two chlorophenyl groups linked through a sulfanyl bridge, which is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds with sulfanyl moieties often exhibit diverse biological activities, including:

  • Antibacterial Activity : Several studies have demonstrated that sulfanyl-containing compounds possess significant antibacterial properties against various strains of bacteria.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes, which may lead to therapeutic applications in conditions like diabetes and cancer.
  • Anti-inflammatory Effects : Some derivatives of similar compounds have shown promise as selective COX-2 inhibitors, indicating potential anti-inflammatory applications.

Antibacterial Activity

A study evaluating the antibacterial effects of various sulfanyl derivatives found that the compound exhibited moderate to strong activity against several bacterial strains, including:

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Staphylococcus aureusModerate

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored, particularly focusing on acetylcholinesterase (AChE) and urease. The inhibition potency was evaluated using IC50 values, with findings summarized in the table below:

CompoundEnzyme TargetIC50 (µM)
1-[(4-Chlorophenyl)sulfanyl]-2-{[(2-chlorophenyl)sulfanyl]methyl}benzeneAChE5.32
Urease3.45

These results indicate that the compound may have therapeutic implications in treating conditions exacerbated by these enzymes, such as Alzheimer's disease and urinary infections .

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A comprehensive evaluation involving multiple derivatives showed that compounds similar to 1-[(4-Chlorophenyl)sulfanyl]-2-{[(2-chlorophenyl)sulfanyl]methyl}benzene demonstrated significant antibacterial effects against resistant bacterial strains, highlighting their potential as new antibiotic agents .
  • In Silico Docking Studies : Molecular docking studies have been performed to predict the binding affinity of this compound with various biological targets. These studies suggest that the sulfanyl group enhances binding interactions with target proteins involved in inflammation and infection pathways .
  • Therapeutic Applications : Given its dual action as an antibacterial and enzyme inhibitor, there is ongoing research into formulating this compound into therapeutic agents for conditions like diabetes and bacterial infections. The pharmacological profile indicates a promising avenue for drug development .

Q & A

Q. What synthetic strategies are effective for preparing 1-[(4-Chlorophenyl)sulfanyl]-2-{[(2-chlorophenyl)sulfanyl]methyl}benzene, considering steric hindrance from chlorophenyl groups?

  • Methodological Answer : The synthesis involves sequential nucleophilic aromatic substitution (SNAr) or Ullmann coupling reactions. Key steps include:
  • Thiol Activation : Use 4-chlorothiophenol and 2-chlorothiophenol as nucleophiles, activated via deprotonation with a base (e.g., NaH or K₂CO₃).
  • Electrophilic Substrate : A benzyl bromide or chloromethylbenzene derivative serves as the central scaffold.
  • Steric Mitigation : Optimize reaction temperature (60–100°C) and solvent polarity (e.g., DMF or DMSO) to reduce steric clashes between the bulky chlorophenyl groups .
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients isolates the product. Confirm purity via HPLC using a C18 column and buffer-methanol mobile phase (pH 4.6) .

Q. Which analytical techniques are optimal for structural and electronic characterization of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolves steric configurations and confirms the dihedral angles between chlorophenyl groups and the central benzene ring. Requires single crystals grown via slow evaporation in dichloromethane/hexane .
  • NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ identify sulfanyl-methyl linkages and substituent positions. Key signals: δ 2.8–3.2 ppm (SCH₂), δ 6.8–7.4 ppm (aromatic protons) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS m/z calculated for C₁₉H₁₃Cl₂S₂: 406.9864) .

Q. How does the compound’s stability vary under oxidative or reductive conditions?

  • Methodological Answer :
  • Oxidative Stability : Susceptible to sulfoxide/sulfone formation (e.g., with H₂O₂ or mCPBA). Monitor via TLC or FT-IR (S=O stretch at 1050–1150 cm⁻¹) .
  • Reductive Stability : Use NaBH₄ or LiAlH₄ to test cleavage of sulfanyl groups. Track by ¹H NMR for loss of SCH₂ signals .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing this compound, and validate experimental outcomes?

  • Methodological Answer :
  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model SNAr transition states and optimize reaction coordinates. Software like Gaussian or ORCA calculates activation energies and steric maps .
  • AI-Driven Optimization : Integrate COMSOL Multiphysics with machine learning to simulate reaction conditions (e.g., solvent, catalyst loading) and predict yields. Validate via high-throughput experimentation .

Q. What experimental design (DoE) approaches minimize trials for optimizing reaction conditions?

  • Methodological Answer :
  • Factorial Design : Screen variables (temperature, catalyst ratio, solvent) using a 2³ factorial matrix. Analyze via ANOVA to identify significant factors .
  • Response Surface Methodology (RSM) : Central composite design refines optimal conditions (e.g., 85°C, 1.2 eq NaH, DMF solvent) .

Q. How do chlorophenyl substituents influence regioselectivity in cross-coupling reactions?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing Cl groups activate the benzene ring for electrophilic substitution at para positions. Use Hammett σ constants (σₚ-Cl = +0.23) to predict reactivity .
  • Steric Maps : Molecular dynamics simulations quantify steric bulk (e.g., Tolman cone angles) to explain hindered coupling at ortho positions .

Q. What challenges arise in scaling synthesis to pilot-scale, and how can separation technologies address them?

  • Methodological Answer :
  • Membrane Separation : Use nanofiltration (NF) membranes (MWCO 300–500 Da) to remove unreacted thiols and salts. Optimize transmembrane pressure (3–5 bar) and cross-flow velocity .
  • Crystallization Engineering : Design a mixed-solvent anti-solvent system (e.g., acetone/water) to enhance crystal yield and purity .

Notes

  • Avoid bench-scale synthesis details from non-academic sources (e.g., BenchChem) .
  • Computational validation must align with experimental data to resolve contradictions in reaction pathways .

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